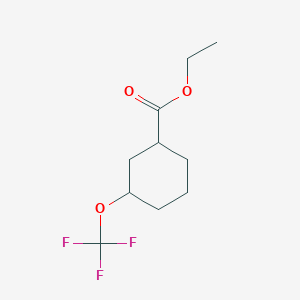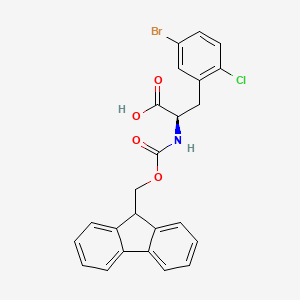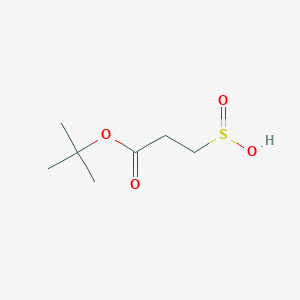
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid is an organic compound with the molecular formula C7H12O4S. It is a clear, colorless liquid that is soluble in ethanol and has a melting point of 19-20°C . This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Preparation Methods
The synthesis of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . Another method includes the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, resulting in the formation of the desired product . These methods are efficient and can be scaled up for industrial production.
Chemical Reactions Analysis
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alcohols or amines to form esters and amides through the formation of an acid chloride intermediate . The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile . Common reagents used in these reactions include phosphorus trichloride and tert-butyl esters . The major products formed from these reactions are esters, amides, and substituted derivatives.
Scientific Research Applications
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds, including dendritic precursors to asymmetric methanofullerenes . In biology and medicine, it is employed in the preparation of aminoacylase inhibitors and other bioactive molecules . The compound’s ability to form well-defined peptoid-based polyacids makes it valuable in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid involves its ability to act as a nucleophile in various chemical reactions. It can form acid chloride intermediates, which then react with alcohols or amines to produce esters and amides . The compound’s tert-butoxy group provides steric hindrance, influencing the selectivity and reactivity of the reactions it undergoes . This mechanism is crucial for its applications in organic synthesis and the development of bioactive molecules.
Comparison with Similar Compounds
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be compared to other similar compounds, such as tert-Butyl hydrogen malonate and tert-Butyl 4-methyl-3-oxopentanoate . These compounds share similar structural features, including the presence of a tert-butoxy group and a carbonyl group. this compound is unique due to its sulfinic acid functionality, which imparts distinct reactivity and applications. The presence of the sulfinic acid group allows for unique reactions and applications that are not possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the development of new materials and bioactive molecules. The compound’s ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Properties
Molecular Formula |
C7H14O4S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)4-5-12(9)10/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
HNNYWYDOWSZEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033139.png)
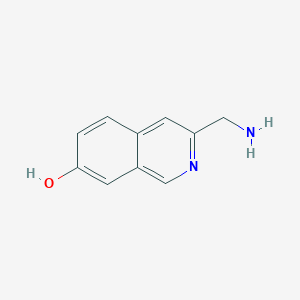
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
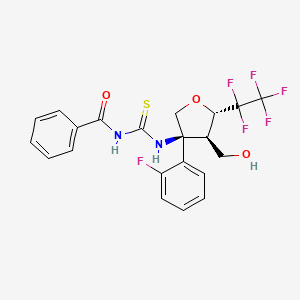
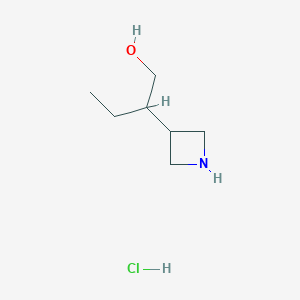
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
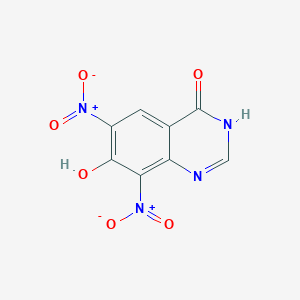
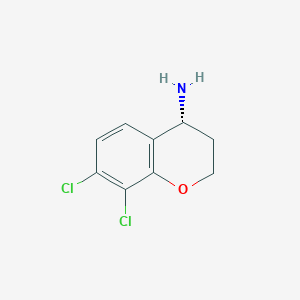
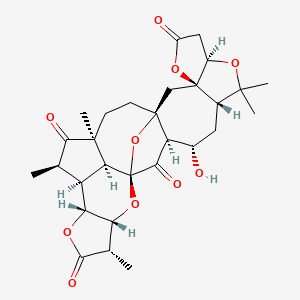
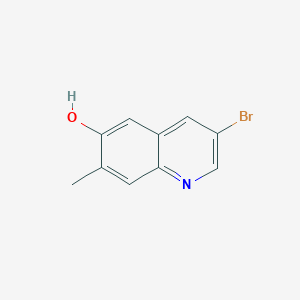
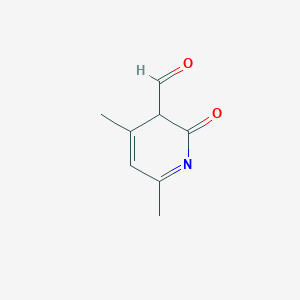
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
